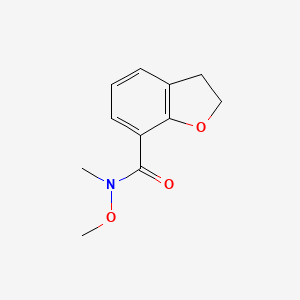
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a suitable precursor, such as a substituted phenol, under acidic conditions to form the benzofuran ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity and quality of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) and methyl iodide (CH₃I).
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can introduce various functional groups, such as methoxy or methyl groups, into the compound.
Scientific Research Applications
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide is similar to other benzofuran derivatives, such as 2,3-dihydrobenzofuran and 1-benzofuran-7-carboxamide. its unique structural features, including the presence of methoxy and methyl groups, contribute to its distinct properties and potential applications. These differences may influence its reactivity, biological activity, and suitability for various uses.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran
1-Benzofuran-7-carboxamide
2,3-Dihydro-1-benzofuran-7-carboxylic acid
N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-methoxy-N-methyl-2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C11H13NO3/c1-12(14-2)11(13)9-5-3-4-8-6-7-15-10(8)9/h3-5H,6-7H2,1-2H3 |
InChI Key |
YGSAIFSBLIYVFV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC=CC2=C1OCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















